Product packaging for 1,1'-Biphenyl, 4,4''-oxybis-(Cat. No.:CAS No. 28984-87-4)

1,1'-Biphenyl, 4,4''-oxybis-

Cat. No.: B1618028
CAS No.: 28984-87-4
M. Wt: 322.4 g/mol
InChI Key: YFIYNWHZXYZPDZ-UHFFFAOYSA-N
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Description

Significance of Aromatic Ether Linkages in Contemporary Chemical Research

Aromatic ethers are a class of organic compounds distinguished by an ether linkage (R-O-R') directly attached to an aromatic ring. numberanalytics.com This structural feature imparts a unique combination of chemical and physical properties, including stability and lipophilicity, making them highly valuable across a range of scientific and industrial fields. numberanalytics.com Their remarkable stability and relatively low reactivity compared to other organic functional groups are attributed to the robust nature of the ether linkage. solubilityofthings.com

In materials science, aromatic ethers are fundamental to the synthesis of advanced materials such as high-performance polymers and liquid crystals. numberanalytics.com Polyether materials, for instance, are known for their high thermal stability and chemical resistance. numberanalytics.com The ether linkage contributes to the desired properties of these polymers, influencing characteristics like glass transition temperature. arxiv.org Furthermore, the efficient cleavage of aryl-ether bonds is a key strategy in generating aromatic chemicals from complex natural polymers like lignin. nih.gov The versatility of aromatic ethers extends to their use as intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.com

Overview of the Biphenyl (B1667301) Ether Structural Motif and its Derivatives

The biphenyl ether structural motif consists of two phenyl rings connected by an ether linkage. ontosight.ai A prominent example is 1,1'-Biphenyl, 4,4''-oxybis-, also known as 4,4'-oxydiphenyl. ontosight.ai This compound is characterized by two biphenyl units connected through an oxygen atom, a structure that contributes to its high thermal stability, chemical resistance, and unique optical properties. ontosight.ai

Derivatives of the biphenyl ether motif are explored for a wide array of applications. For instance, substituted biphenyls are prepared through various coupling reactions, including the Ullmann reaction, and are used in the production of liquid crystals, dyes, and polymers. wikipedia.org Nature also provides examples of this structural motif in compounds like phlorotannins, which are polyphenolic compounds found in brown algae. acs.orgacs.org The synthesis of these and other biphenyl ether derivatives often involves forming the ether bond through reactions like the Ullmann condensation or the reaction between a phenol (B47542) and an aryl bromide. acs.orgnumberanalytics.com

The properties of biphenyl ether derivatives can be tailored by introducing different functional groups. For example, 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a complex organic compound featuring carboxylic acid groups, which make it valuable in polymer synthesis and the development of advanced materials with specific thermal and mechanical properties. smolecule.com Another derivative, ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate, finds use in polymer chemistry due to its acrylate (B77674) functionalities. nih.gov

Research Trajectories and Academic Relevance of 1,1'-Biphenyl, 4,4''-oxybis- and Related Structures

Research into 1,1'-Biphenyl, 4,4''-oxybis- and its related structures is driven by their potential in creating high-performance materials. A significant area of investigation is their use as monomers in the synthesis of polymers like polyetherimides, which are valued for their thermal stability and mechanical strength. ontosight.ai Polyesters synthesized from related structures like 4,4'-oxybis(benzoic acid) have shown intriguing anisotropic, mechanical, electrical, and optical properties suitable for various technological applications. sphinxsai.com

The academic relevance of these compounds is also tied to their role in understanding fundamental chemical interactions. Aromatic interactions, particularly stacking, are crucial in biomolecules and nanosystems, and the biphenyl ether structure provides a model for studying these forces. acs.org Furthermore, the development of synthetic routes to biphenyl and biphenyl ether derivatives is an active area of research, with a focus on creating inhibitors for biological targets like sulfatases. rsc.org The synthesis of these complex molecules often requires sophisticated techniques, such as the use of protecting groups, to achieve the desired structures with high purity. rsc.org The ongoing exploration of these compounds promises to yield new materials and a deeper understanding of chemical principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O B1618028 1,1'-Biphenyl, 4,4''-oxybis- CAS No. 28984-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28984-87-4

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

1-phenyl-4-(4-phenylphenoxy)benzene

InChI

InChI=1S/C24H18O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

YFIYNWHZXYZPDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CC=CC=C4

Other CAS No.

58841-70-6

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl, 4,4 Oxybis and Functionalized Analogues

Synthesis of the Core 1,1'-Biphenyl, 4,4''-oxybis- Structure

The fundamental structure of 1,1'-Biphenyl, 4,4''-oxybis- is typically synthesized through classical coupling reactions, with the Ullmann condensation being a prominent method for forming the diaryl ether linkage. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.org In the context of 1,1'-Biphenyl, 4,4''-oxybis-, this could involve the reaction of a 4-halobiphenyl with a 4-phenoxyphenol (B1666991) or the self-condensation of a molecule containing both a halide and a hydroxyl group on separate phenyl rings connected by an ether linkage, though the former is more common.

The Ullmann ether synthesis traditionally requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. organic-chemistry.org However, advancements have led to milder reaction conditions through the use of various ligands and catalytic systems. organic-chemistry.orgresearchgate.net

Table 1: Illustrative Ullmann-type Synthesis of Diaryl Ethers

Aryl HalidePhenolCatalystLigandBaseSolventTemp (°C)Yield (%)
IodobenzenePhenolCuI (5 mol%)2-((2-isopropylphenylimino)methyl)phenol (15 mol%)K₃PO₄Dioxane10191
Bromobenzenep-cresolCuIPPh₃ (5 mol%)-K₂CO₃o-xylene14067.9
4-Bromoanisole4-MethoxyphenolCuI (10 mol%)N-methylglycineK₃PO₄MeCN80High

This table provides examples of Ullmann-type reactions for the synthesis of diaryl ethers, illustrating typical catalysts, ligands, bases, solvents, temperatures, and yields. Specific conditions for the direct synthesis of 1,1'-Biphenyl, 4,4''-oxybis- via this method would be analogous.

Pathways to Functionalized Biphenyl (B1667301) Ether Derivatives (e.g., Carboxylic Acid and Amine Derivatives)

Functionalized analogues of 1,1'-Biphenyl, 4,4''-oxybis-, particularly those with carboxylic acid and amine functionalities, are vital as monomers for polycondensation reactions, leading to the formation of high-performance polymers like polyamides and polyimides.

Carboxylic Acid Derivatives (e.g., 4,4'-oxybis(benzoic acid))

A common route to 4,4'-oxybis(benzoic acid) involves the nucleophilic substitution reaction between a p-halobenzoic acid and p-hydroxybenzoic acid in the presence of a base.

A reported synthesis of 4,4'-oxybis(benzoic acid) involves the reaction of 4,4'-dinitrodiphenyl ether with potassium cyanide followed by hydrolysis. Another method describes the synthesis from 4,4'-diaminodiphenyl ether.

Amine Derivatives (e.g., 4,4'-diaminodiphenyl ether)

The synthesis of 4,4'-diaminodiphenyl ether often starts from 4,4'-dinitrodiphenyl ether, which is then reduced to the corresponding diamine. The dinitro compound can be prepared by the reaction of p-chloronitrobenzene with p-nitrophenol. A method for preparing 4,4'-bis(4-aminophenoxy)biphenyl (B85200) involves the reaction of biphenol with p-nitrochlorobenzene, followed by reduction of the dinitro intermediate. google.com The reduction of the nitro groups is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel. google.com

These functionalized monomers are directly used in polycondensation reactions. For instance, 4,4'-diaminodiphenyl ether-based diamines are reacted with dianhydrides like 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce highly transparent and heat-resistant copolyimide films. rsc.org Similarly, polyamides can be synthesized through the polycondensation of diamines with dicarboxylic acids. researchgate.net

Table 2: Synthesis of Functionalized Precursors

PrecursorReactantsCatalyst/ReagentSolventConditionsYield (%)
4,4'-bis(4-nitrophenoxy)biphenylBiphenol, p-nitrochlorobenzeneSalt-forming agentStrong-polarity aprotic solventReflux, 3-5 h, 130-140°CHigh
4,4'-bis(4-aminophenoxy)biphenyl4,4'-bis(4-nitrophenoxy)biphenylTriethylamine, NiEthyl acetate15 atm, 40-60°C, 5-8 h99.0

Hydrothermal and solvothermal methods are primarily employed for the synthesis of coordination polymers and metal-organic frameworks (MOFs) using functionalized biphenyl ether derivatives as organic linkers. nih.gov These techniques involve carrying out the synthesis in water or an organic solvent under elevated temperatures and pressures in a sealed vessel.

For example, a manganese(II)-based 3D metal-organic framework has been synthesized using 4,4'-oxybis(benzoic acid) (H₂L) and 2,2'-biphenyl as ligands. nih.gov The synthesis was conducted in a methanol (B129727)/water mixture at 130°C for three days, resulting in a 65% yield of the coordination polymer [Mn₃L₃(2,2'-bpy)₂]n. nih.gov While these methods are not typically used for the synthesis of the organic ligand itself, they represent a key strategy for constructing complex, higher-order structures from the functionalized biphenyl ether core.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer versatile pathways to construct more complex molecular architectures based on the 1,1'-Biphenyl, 4,4''-oxybis- framework. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling an aryl halide with an arylboronic acid. mdpi.comresearchgate.net Starting with a dihalo-functionalized 1,1'-Biphenyl, 4,4''-oxybis- derivative, further aryl groups can be introduced. For example, a Suzuki-Miyaura coupling could be envisioned between a dibromo-oxybis(biphenyl) and a substituted phenylboronic acid to create more extended and functionalized structures. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.comresearchgate.net

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a route to introduce alkynyl moieties into the biphenyl ether structure. wikipedia.orglibretexts.orgresearchgate.net A diiodo-functionalized 1,1'-Biphenyl, 4,4''-oxybis- could be reacted with various terminal alkynes to synthesize materials with interesting electronic and optical properties. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

These catalyst-mediated reactions significantly expand the structural diversity achievable from the basic 1,1'-Biphenyl, 4,4''-oxybis- core, enabling the synthesis of tailored molecules for specific applications in materials science and medicinal chemistry.

Table 3: Catalyst-Mediated Coupling Reactions for Biphenyl Derivatives

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)
Suzuki-Miyaura4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃Toluene (B28343)Reflux, 4 hHigh
Suzuki-Miyaura4-BromoanisolePhenylboronic acidPd/Fe₃O₄/charcoal--->90
SonogashiraIodobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NIonic Liquid55°C, 3 hHigh

Optimization of Synthetic Conditions and Yields

Optimizing the reaction conditions is paramount for achieving high yields and purity in the synthesis of 1,1'-Biphenyl, 4,4''-oxybis- and its derivatives.

For the Ullmann condensation , key parameters to optimize include the choice of copper source (e.g., CuI, Cu₂O), the ligand, the base (e.g., K₃PO₄, Cs₂CO₃), the solvent, and the reaction temperature. beilstein-journals.org The use of ligands such as salicylaldimines or amino acids can significantly accelerate the reaction and allow for milder conditions. beilstein-journals.org For instance, in the synthesis of diaryl ethers, a combination of CuI (5 mol%), a specific salicylaldimine ligand (15 mol%), and K₃PO₄ in dioxane at 101°C gave a 91% yield. Non-polar solvents like toluene or xylene have also been shown to be effective, particularly with the catalyst CuIPPh₃ and K₂CO₃ as the base. arkat-usa.org

In palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand, and the base are crucial. The solvent system, often a mixture of an organic solvent and water, also plays a significant role in the reaction's efficiency. Optimization of these parameters can lead to high yields and minimize side reactions such as homocoupling. researchgate.net For example, in the synthesis of α-benzyl-β-keto esters via a Heck reaction, a related palladium-catalyzed process, screening of catalysts, bases, and solvents led to an optimized system of Pd(dbpf)Cl₂, N-methyldicyclohexylamine as the base, and DMF as the solvent, resulting in yields ranging from 53% to 99%. organic-chemistry.org

Polymer Chemistry: Integration of the Biphenyl Ether Unit into Macromolecular Architectures

Role of 1,1'-Biphenyl, 4,4''-oxybis- and its Derivatives as Monomers

The bifunctional nature of 1,1'-Biphenyl, 4,4''-oxybis- derivatives, which can possess reactive groups such as amino or carboxylic acid functionalities, allows them to act as monomers in various polymerization reactions. These monomers are instrumental in forming linear, aromatic polymer chains that are characterized by their rigidity and high-temperature performance.

Polyetherimides (PEIs) are a class of amorphous thermoplastic polymers known for their outstanding thermal resistance, dimensional stability, and flame retardancy. The incorporation of the biphenyl (B1667301) ether unit into the PEI backbone further enhances these properties. The synthesis of PEIs often involves the nucleophilic displacement reaction between a bis(ether anhydride) and an aromatic diamine.

For instance, novel diamines containing both biphenyl and ether linkages, such as 4,4'-Bis(3-aminophenoxy)biphenyl and 4,4'-Bis(4-aminophenoxy)biphenyl (B85200), serve as key monomers for high-performance polyimides. ossila.comfmect.com These polyimides exhibit high chemical and thermal resistance, making them suitable for applications like thermal actuators and as polymer matrices with high miscibility due to intermolecular charge transfer. ossila.com

Two specific examples of low dielectric polyetherimides are those derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone (PSNH₂) and 4,4′-bis[4-(4-aminophenoxy)-2-tert-butylphenoxy)perfluorobiphenyl (PFNH₂). nih.govnih.gov These PEIs demonstrate moderate-to-high thermal properties, including glass transition temperatures (Tg) exceeding 259 °C and 5% weight loss decomposition temperatures (Td5%) above 496 °C. nih.gov The inclusion of the hydrophobic tert-butyl phenylene oxide structure contributes to their excellent dielectric properties, with dielectric constants in the range of 2.4–2.7. nih.gov

The synthesis of these polyetherimides can be achieved through a multi-step process involving nucleophilic substitutions, demethylation, and catalytic reduction to produce the diamine monomers, which are then polymerized. nih.gov The properties of the resulting PEIs can be tailored by the choice of the dianhydride comonomer, with more rigid dianhydrides leading to higher glass transition temperatures. acs.org

Polyetherimide based onGlass Transition Temperature (Tg)5% Weight Loss Decomposition Temperature (Td5%)Coefficient of Thermal Expansion (CTE)Dielectric Constant
PSNH₂> 259 °C> 496 °C< 66 ppm/°C2.4–2.7
PFNH₂> 259 °C> 496 °C< 66 ppm/°C2.4–2.7

Aromatic polyesters are another class of high-performance polymers that benefit from the inclusion of the biphenyl ether moiety. These polymers are typically synthesized through the polycondensation of aromatic dicarboxylic acids or their derivatives with aromatic diols. The biphenyl ether unit can be introduced through either the diacid or the diol monomer.

For example, copolyesters have been synthesized by reacting 4,4'-oxybis(benzoic acid) with various diols. sphinxsai.com The resulting polymers exhibit thermotropic liquid crystalline properties. sphinxsai.com The non-coplanar conformation of the biphenyl unit in some of these copolyesters can decrease interchain interactions, influencing their physical properties. sphinxsai.com

The introduction of biphenyl units into polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to increase heat resistance and induce liquid crystalline behavior. nih.govsemanticscholar.org Copolyesters containing 60–80 mol% of 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) units form nematic melts at temperatures of 270 °C and higher. nih.gov

Copolyester SystemMonomersKey Properties
PET-based CopolyesterPolyethylene terephthalate (PET), 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA)Increased heat resistance, forms nematic melts at ≥ 270 °C (with 60-80 mol% HBCA). nih.gov
Quasi-rigid Copolyester2,2'-biphenyldicarboxylic acid, 1,4-cyclohexanediol, 4,4'-oxybis(benzoic acid)Exhibits a nematic mesophase. sphinxsai.com

The versatility of the biphenyl ether unit extends to its use in the synthesis of poly(ester-amides) and polycarbonates. Poly(ester-amides) combine the desirable properties of both polyesters and polyamides, such as high strength, thermal stability, and processability. ntu.edu.tw The incorporation of the biphenyl ether moiety can further enhance these characteristics.

The synthesis of poly(ester-amides) can be achieved through various methods, including low-temperature solution polycondensation of diamines with diacid chlorides. researchgate.net By using diamines and diacid chlorides containing the biphenyl ether structure, novel poly(ester-amides) with tailored properties can be fabricated. The introduction of ether linkages and pendant groups can improve the solubility of these polymers, allowing for easier processing. researchgate.net For example, poly(ether amide)s derived from 4,4′-oxybis(benzoyl chloride) have been synthesized and characterized. researchgate.net

Similarly, polycarbonates, which are known for their toughness and optical clarity, can be synthesized using biphenyl ether-containing bisphenols. The melt polycondensation of these bisphenols with a carbonate source, such as diphenyl carbonate, yields high-molecular-weight polycarbonates. The rigid biphenyl ether unit contributes to a high glass transition temperature and thermal stability in the resulting polymer.

Liquid Crystalline Polymers (LCPs) Incorporating Biphenyl Ether Moieties

Liquid crystalline polymers (LCPs) are a unique class of materials that exhibit properties of both liquids and solids. They possess a high degree of molecular order in the melt or solution phase, which can be translated into highly oriented solid-state structures with exceptional mechanical properties. The rigid, rod-like nature of the biphenyl ether unit makes it an excellent mesogenic group for the design of thermotropic LCPs.

Thermotropic LCPs exhibit liquid crystalline behavior in a specific temperature range between their melting and clearing (isotropization) temperatures. The design of these polymers involves the careful selection of rigid mesogenic units and flexible spacers or the introduction of "kinks" in the polymer backbone to control the melting point and the temperature range of the liquid crystalline phase.

The biphenyl ether moiety serves as a rigid mesogenic unit that promotes the formation of a stable liquid crystalline phase. To create processable LCPs, the high melting temperatures of homopolymers based on rigid mesogens are often lowered by copolymerization with other monomers. For instance, copolyesters containing 4,4'-substituted biphenyl units can form liquid crystalline melts. nih.gov The introduction of kinked units, such as those derived from isophthalic acid, can disrupt the regularity of the polymer chain, leading to a reduction in the melting point and a broadening of the liquid crystalline temperature range. ibm.com

The incorporation of the biphenyl ether unit has a significant impact on the mesophase behavior and transition temperatures of LCPs. The rigidity of the biphenyl ether moiety contributes to the stability of the mesophase, often leading to the formation of nematic or smectic phases. sphinxsai.comresearchgate.net

The introduction of substituents on the biphenyl ring can also be used to fine-tune the transition temperatures. For example, the presence of a trimethylene unit between an ester functional group and the biphenyl moiety can lead to the disappearance of liquid crystalline behavior, which can be restored by replacing a methylene (B1212753) group with a keto group. tandfonline.com

LCP SystemBiphenyl Ether MonomerObserved MesophaseEffect on Transition Temperatures
Quasi-rigid Copolyester4,4'-oxybis(benzoic acid)Nematic sphinxsai.comInfluenced by comonomer composition. sphinxsai.com
PBA-based Copolyester4,4'-oxybisbenzoic acid (OBBA)Amorphous at higher OBBA content researchgate.netTransition from crystalline to amorphous structure with increasing OBBA. researchgate.net
4,4'-disubstituted biphenylsDerivatives of biphenylDependent on connectivity and terminal functionality tandfonline.comTransition temperatures reduced by certain terminal groups. tandfonline.com

Formation of Polymer Composites and Nanofibers

The incorporation of the 1,1'-Biphenyl, 4,4''-oxybis- moiety into polymer backbones, particularly in aromatic polyesters and polyimides, yields materials with exceptional thermal stability and mechanical strength. These high-performance characteristics make them ideal candidates for the development of advanced polymer composites and nanofibers. The rigid biphenyl ether structure contributes to intriguing anisotropic, mechanical, and electrical properties. sphinxsai.com The fabrication of these materials into composites and nanofibers allows for the translation of their molecular advantages into macro-scale functional materials for a wide range of applications, including aerospace, electronics, and filtration. researchgate.netatamanchemicals.com

Integrating polymers containing the biphenyl ether unit into composite systems is a key strategy for enhancing material performance. This is typically achieved by combining the polymer with reinforcing agents or blending it with other polymers to create a material with synergistic properties.

One common approach is the creation of polymer blends . For instance, copolyesters synthesized using 4,4'-oxybis(benzoic acid) have been successfully blended with polyvinylchloride (PVC). sphinxsai.com This strategy aims to impart the superior thermal and mechanical properties of the aromatic polyester (B1180765) to a more common polymer like PVC, resulting in a composite with enhanced strength compared to the pure PVC fiber. sphinxsai.com

Another prevalent strategy involves the incorporation of reinforcing fillers . These fillers can range from traditional materials like carbon fiber to nanoscale materials like nanoclays.

Fiber Reinforcement: Epoxy resins built with a biphenyl structure have been used as matrices for carbon fiber-reinforced composites. researchgate.net The excellent adhesion and thermal stability of the biphenyl-based epoxy matrix lead to composites with high tensile and shear properties, making them suitable for heat-resistant applications. researchgate.net

Nanocomposites: Layered silicates in the form of nanoclay have been incorporated into blends of biphenyl ether-based polyesters and PVC. sphinxsai.com The nanoclay is dispersed within the polymer matrix to create a nanocomposite, further improving the material's properties. The final properties of metal-filled thermoplastic composites depend on several factors, including the pore shape, distribution, and morphology of the metal particles. mdpi.com

The selection of the integration strategy depends on the desired final properties of the composite material. Solution blending and melt mixing are common processing techniques used to achieve a homogeneous dispersion of the biphenyl ether-based polymer and any reinforcing agents.

Table 1: Examples of Composite Systems Integrating Biphenyl Ether-Based Polymers

Biphenyl Ether Polymer Matrix/Blend Partner Reinforcing Agent Resulting Composite System Reference
Copolyester of 4,4'-oxybis(benzoic acid)Polyvinylchloride (PVC)NonePolymer Blend sphinxsai.com
Copolyester of 4,4'-oxybis(benzoic acid)Polyvinylchloride (PVC)Nanoclay (Layered Silicate)Polymer Nanocomposite sphinxsai.com
Epoxy Resin with Biphenyl StructureSelf (Thermoset Matrix)Carbon FiberFiber-Reinforced Polymer (FRP) researchgate.net

The fabrication of polymers containing the 1,1'-Biphenyl, 4,4''-oxybis- unit into nanofibers allows for the creation of materials with extremely high surface-area-to-volume ratios and tunable porosity. Electrospinning is the most common and versatile technique employed for this purpose due to its cost-effectiveness and ability to produce continuous fibers from a wide variety of polymers. researchgate.net

The electrospinning process involves the application of a high voltage to a polymer solution or melt, which causes a jet of the material to be drawn towards a collector. As the jet travels, the solvent evaporates, leaving behind a solid polymer nanofiber.

Key steps and parameters in electrospinning biphenyl ether-based polymers include:

Solution Preparation: The polymer, such as a copolyester of 4,4'-oxybis(benzoic acid), is dissolved in a suitable solvent or solvent mixture to achieve a spinnable solution with appropriate viscosity and surface tension. sphinxsai.com For example, composites of these polyesters with PVC have been dissolved in tetrahydrofuran (B95107) (THF) to prepare for electrospinning. sphinxsai.com

Process Optimization: Several parameters must be controlled to produce uniform, bead-free nanofibers. These include the applied voltage, the distance between the spinneret and the collector, and the solution flow rate. mdpi.com The properties of the solution itself, such as polymer concentration and solvent volatility, also play a critical role. mdpi.com

Fiber Collection: The nanofibers are typically collected on a grounded target as a non-woven mat. The morphology and alignment of the fibers can be controlled by modifying the collector setup. d-nb.info

Recent advancements have focused on creating more complex nanofiber architectures. For example, insulating block-assisted electrospinning is a technique that manipulates the electric field to produce precisely aligned nanofibers, which can enhance properties like mechanical strength and mass transport. d-nb.info Furthermore, purely hybrid organic-inorganic nanofibers have been successfully prepared from a 4,4'-bis(triethoxysilyl)-1,1'-biphenyl (B53964) precursor using a combination of a sol-gel process and electrospinning, without the need for polymer additives. researchgate.net These hybrid nanofibers exhibit high thermal stability and have potential applications in optoelectronics and biomedicine. researchgate.net

Table 2: Electrospinning Parameters for Biphenyl-Containing Polymer Systems

Polymer System Solvent Key Processing Parameters Resulting Nanofiber Characteristics Reference
Copolyester of 4,4'-oxybis(benzoic acid) / PVC CompositeTetrahydrofuran (THF)10% solution concentrationComposite nanofibers with enhanced strength sphinxsai.com
Polyimide Precursor (Polyamic Acid) BlendNot specifiedElectric field strength: 200 kV/mPolyimide blend nanofiber porous membrane google.com
4,4'-bis(triethoxysilyl)-1,1'-biphenyl (precursor)Not specified (Sol-gel process)Combined with electrospinningPurely hybrid organic-inorganic nanofibers, ~600 nm diameter, thermally stable up to 400°C researchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from Biphenyl Ether Ligands

Design and Synthesis of Biphenyl (B1667301) Ether-Functionalized Ligands

The design of ligands is a critical step in dictating the final architecture and properties of a MOF. The ligand 4',4'''-Oxybis[[1,1'-biphenyl]-3,5-dicarboxylic acid] (commonly referred to as H4obdb) is a semi-rigid, bent di-isophthalate ligand. Its structure, featuring an ether linkage between two biphenyl units, each functionalized with two carboxylic acid groups, allows for the construction of diverse and porous frameworks. The strategic placement of the carboxylate groups enables coordination to metal centers, forming stable, extended networks. The synthesis of such multitopic carboxylate ligands is a key step in accessing MOFs with desired functionalities.

Hydrothermal and Solvothermal Assembly of Biphenyl Ether-Based MOFs

Hydrothermal and solvothermal methods are prevalent techniques for the self-assembly of MOFs from their constituent metal ions and organic linkers. ucl.ac.ukresearchgate.net These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the framework over hours or days.

A prime example of a MOF synthesized using the H4obdb ligand is FJI-H5, with the formula [Cu6(obdb)3·(H2O)6]n. ucl.ac.uk This copper-based MOF was synthesized via a solvothermal reaction. The specific conditions for its assembly are detailed in the table below. ucl.ac.uk

ParameterValue
Metal SourceCopper(II) salt
Ligand4',4'''-Oxybis[[1,1'-biphenyl]-3,5-dicarboxylic acid] (H4obdb)
SolventNot specified in abstract
TemperatureNot specified in abstract
Reaction TimeNot specified in abstract

Structural Diversity and Topological Characteristics of Coordination Polymers

The coordination of biphenyl ether ligands with metal ions leads to a wide array of structural dimensions and topologies. The flexibility and coordination modes of the carboxylate groups, combined with the geometry of the metal secondary building units (SBUs), direct the formation of one-, two-, or three-dimensional networks. nih.gov

The FJI-H5 framework, constructed from the H4obdb ligand and copper paddlewheel SBUs, exemplifies a complex three-dimensional structure. A key feature of this MOF is the coexistence of polyhedral cages and one-dimensional channels within the same framework. ucl.ac.uk This intricate arrangement results in a high surface area, with a Brunauer–Emmett–Teller (BET) surface area of 4255 m²/g. ucl.ac.uk The structure contains three distinct types of polyhedral cages and two types of one-dimensional channels, a testament to the complex connectivity afforded by the H4obdb ligand. ucl.ac.uk

Interpenetration, where two or more independent frameworks are entangled, is a common phenomenon in MOFs and can significantly influence their porosity and stability. nih.govnih.govrsc.org While not explicitly reported for the FJI-H5 framework in the reviewed literature, the potential for interpenetration exists with large, flexible ligands like H4obdb. The control of interpenetration is a key challenge in MOF synthesis. nih.govrsc.org

Dynamic and Stimuli-Responsive Coordination Frameworks

Dynamic MOFs are materials that can undergo structural changes in response to external stimuli such as guest molecules, temperature, light, or pressure. mdpi.comrsc.org This "breathing" behavior can lead to changes in pore size and shape, making them attractive for applications in sensing and controlled release. While the field of stimuli-responsive MOFs is an active area of research, specific studies on dynamic or stimuli-responsive frameworks derived from 4',4'''-Oxybis[[1,1'-biphenyl]-3,5-dicarboxylic acid] are not prevalent in the reviewed literature. However, the inherent flexibility of the ether linkage in the biphenyl ether backbone suggests that MOFs constructed from this ligand could potentially exhibit dynamic properties. The development of such "smart" materials from this ligand system remains an area for future exploration.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

High-resolution NMR spectroscopy is a cornerstone technique for the precise determination of molecular structure in solution. For 1,1'-Biphenyl, 4,4''-oxybis-, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Biphenyl, 4,4''-oxybis- is expected to exhibit distinct signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the spectrum would be relatively simple. The protons on the biphenyl (B1667301) rings and the phenyl rings attached to the ether oxygen will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts are influenced by the electron-donating effect of the ether oxygen and the anisotropic effects of the aromatic rings. Protons on carbons adjacent to the ether linkage are generally shifted to a different extent than the other aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further insight into the carbon framework. Carbons directly bonded to the ether oxygen are expected to appear in the range of 150-160 ppm due to the deshielding effect of the oxygen atom. The other aromatic carbons will resonate in the typical aromatic region of 115-140 ppm. The quaternary carbons of the biphenyl linkage would also be identifiable. The precise chemical shifts help to confirm the connectivity and substitution pattern of the aromatic rings.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1,1'-Biphenyl, 4,4''-oxybis- is characterized by several key absorption bands that confirm its structural features.

The most prominent features in the spectrum are associated with the aryl ether and biphenyl groups.

C-O-C Stretching: The asymmetrical stretching vibration of the aryl ether linkage (Ar-O-Ar) gives rise to a strong absorption band typically observed in the region of 1240-1250 cm⁻¹. A corresponding symmetrical stretching vibration is also expected, usually appearing around 1040 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of characteristic sharp peaks in the 1400-1600 cm⁻¹ region. For instance, peaks around 1594 cm⁻¹ and 1487 cm⁻¹ are characteristic of the aromatic skeletal vibrations.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region, typically between 690 and 900 cm⁻¹, and their positions are indicative of the substitution pattern on the benzene (B151609) rings.

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction (XRD) techniques are indispensable for investigating the atomic and molecular arrangement in the solid state. Both single-crystal and powder XRD methods provide valuable information about the crystal structure, phase purity, and morphology of materials incorporating the 1,1'-Biphenyl, 4,4''-oxybis- moiety.

Single Crystal X-ray Analysis for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While a single crystal structure of the parent 1,1'-Biphenyl, 4,4''-oxybis- is not extensively reported, studies on derivatives and coordination polymers incorporating this unit offer significant insights.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Polymer Morphology

Powder X-ray diffraction is a crucial technique for identifying the crystalline phases present in a bulk sample and for characterizing the morphology of semi-crystalline polymers. For materials containing the 1,1'-Biphenyl, 4,4''-oxybis- unit, such as high-performance polymers like poly(ether ether ketone) (PEEK) with biphenyl moieties, PXRD is used to determine the degree of crystallinity.

The diffraction patterns of such polymers typically show a combination of sharp peaks, corresponding to the crystalline regions, superimposed on a broad amorphous halo, representing the non-crystalline domains. researchgate.net The positions and intensities of the diffraction peaks can be used to identify the specific crystal lattice. For instance, polymers in the poly(aryl ether ketone) family often exhibit an orthorhombic unit cell. kpi.ua The analysis of PXRD patterns from a manganese(II) coordination polymer incorporating 4,4'-oxybis(benzoic acid) confirmed the phase purity and structural consistency of the bulk material by comparing the experimental pattern to one calculated from single-crystal data. nih.gov

Fluorescence and Photoelectric Property Characterization

The photophysical properties, such as fluorescence, of 1,1'-Biphenyl, 4,4''-oxybis- are of interest due to the presence of extended π-conjugation in the biphenyl system. Aromatic compounds and their derivatives often exhibit fluorescence, which is the emission of light following absorption of a photon.

Polymers and coordination complexes containing the biphenyl moiety have been shown to be photoluminescent. uta.cl For instance, a 3D manganese(II) coordination polymer constructed with 4,4'-oxybis(benzoic acid) exhibits fluorescent emission in a methanol (B129727) solution at room temperature. nih.govnih.gov The fluorescence emission spectrum for this complex showed an emission maximum (λem) at 328 nm when excited at 312 nm (λex). nih.gov

Generally, biphenyl-containing polymers can show both monomeric and excimer fluorescence. uta.cl The monomeric emission is characteristic of isolated chromophores, while excimer emission arises from the interaction of an excited-state molecule with a ground-state molecule. The relative intensities of these emissions can provide information about the conformation and proximity of the chromophoric units within the material. The photoelectric properties of materials incorporating the 1,1'-Biphenyl, 4,4''-oxybis- unit are also an area of active research, particularly for applications in organic electronics.

Morphological Analysis via Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. nrel.gov For polymers and other materials synthesized using 1,1'-Biphenyl, 4,4''-oxybis- or its derivatives, SEM provides valuable information about their microstructure, which is critical to their physical and mechanical properties.

Theoretical and Computational Chemistry Applied to Biphenyl Ether Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic electronic properties of molecules like 1,1'-Biphenyl, 4,4''-oxybis-. Methods such as Density Functional Theory (DFT) are employed to determine optimized molecular geometries and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the kinetic stability, chemical reactivity, and electronic transitions of a molecule. nih.govyoutube.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov These calculations provide a deep understanding of the molecule's potential for electron donation (related to HOMO energy) and acceptance (related to LUMO energy), which governs its interaction with other chemical species. materialsciencejournal.org

For instance, in a study of the closely related compound 4,4'-dimethoxy-1,1-biphenyl, DFT calculations were used to perform a frontier molecular orbital analysis. niscpr.res.in The findings from such studies are crucial for understanding the electronic behavior of biphenyl (B1667301) ether systems.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a Biphenyl Ether Derivative Data based on a study of 4,4'-dimethoxy-1,1-biphenyl, a structurally similar compound.

ParameterCalculated Value (eV)
HOMO Energy-5.65
LUMO Energy-1.08
HOMO-LUMO Energy Gap (ΔE)4.57

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In these maps, electron-rich regions (negative potential) and electron-poor regions (positive potential) are color-coded, offering a visual guide to the molecule's reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Polymer Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and materials over time. nih.gov For polymers incorporating the 1,1'-Biphenyl, 4,4''-oxybis- moiety, such as poly(arylene ether ketone)s (PAEKs), MD simulations can elucidate the relationship between the chemical structure and macroscopic properties. researchgate.netresearchgate.net These simulations model the motions and interactions of atoms and molecules, providing insights that can be difficult to obtain experimentally. nih.govresearchgate.net

MD simulations are used to explore the conformational landscapes of polymer chains, revealing how factors like torsional and bending potentials lead to specific three-dimensional structures, such as helix formation. researchgate.net By simulating the system at various temperatures and pressures, researchers can predict key physical properties. For polymers like Poly(ether ether ketone) (PEEK), which contains similar structural units, MD simulations have been successfully used to predict mechanical properties such as Young's modulus and Poisson's ratio, as well as the glass transition temperature. researchgate.netresearchgate.net

The process typically involves building a representative model of the polymer, followed by an equilibration phase to achieve a stable state, and then a production phase where data is collected for analysis. researchgate.net The accuracy of these simulations depends heavily on the chosen force field, which defines the potential energy of the system. researchgate.net

Table 2: Properties of PEEK Predicted by Molecular Dynamics Simulations Illustrative data based on findings from MD studies on PEEK.

PropertySimulation FocusKey Finding
Mechanical PropertiesPrediction of Young's modulus and Poisson's ratio. researchgate.netnasa.govGood agreement between simulated and experimental values, validating the model. nasa.gov
Intermolecular OrderingAnalysis of local crystallinity. mdpi.comnih.govSimulations help interpret experimental data from Raman spectroscopy and X-ray diffraction. mdpi.comnih.gov
Glass Transition Temperature (Tg)Studying the effect of cooling rates on polymer structure. researchgate.netForce field selection is critical for accurate prediction of thermal properties. researchgate.net
Conformational ChangesUnderstanding how polymer chains fold and arrange. researchgate.netSimulations show collapse into helical states at low temperatures. researchgate.net

Computational Modeling of Host-Guest Interactions in Porous Materials

The 1,1'-Biphenyl, 4,4''-oxybis- unit can serve as a flexible linker in the construction of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). aip.org The performance of these materials in applications such as gas separation and storage depends critically on the interactions between the host framework and the guest molecules within the pores. aip.org

Computational modeling provides detailed information about these host-guest complexes that is often inaccessible through experiments alone. aip.org Techniques like Grand Canonical Monte Carlo (GCMC) simulations and DFT are used to model the adsorption of guest molecules and to analyze the nature and strength of the interactions. aip.orgnih.gov

For example, studies have suggested that incorporating flexible ether links into the organic linkers of porous organic polymers can lead to enhanced porosity. nih.gov Computational models can be used to investigate how the conformational flexibility of the 1,1'-Biphenyl, 4,4''-oxybis- linker affects the pore structure and the binding affinity for specific guest molecules like CO2. nih.gov These simulations can calculate adsorption isotherms and isosteric heats of adsorption (Qst), which are key metrics for evaluating the performance of an adsorbent material. nih.govnih.gov

Table 3: Computational Methods for Studying Host-Guest Interactions

Computational MethodPurposeInformation Obtained
Grand Canonical Monte Carlo (GCMC)Simulating gas adsorption within the porous structure. researchgate.netAdsorption isotherms, selectivity, loading capacity. nih.gov
Density Functional Theory (DFT)Calculating interaction energies and electronic structure of the host-guest complex. aip.orgBinding energies, preferred adsorption sites, nature of interactions (e.g., van der Waals, electrostatic). aip.orgaip.org
Molecular Dynamics (MD)Studying the dynamic behavior of guest molecules within the pores. aip.orgDiffusion coefficients, transport pathways, framework flexibility upon loading. aip.org

Prediction of Structure-Performance Relationships in Functional Materials

A central goal of computational materials science is to predict the performance of a material based on its molecular structure. For functional materials incorporating the 1,1'-Biphenyl, 4,4''-oxybis- unit, computational methods can establish quantitative structure-property relationships (QSPR). mdpi.com These relationships are crucial for the rational design of new materials with tailored properties. researchgate.net

By systematically modifying the chemical structure in silico and calculating the resulting properties, researchers can identify key structural features that control performance. For example, in the context of gas separation membranes made from PAEKs, computational methods have been used to predict gas permeability and diffusion coefficients. mdpi.com These models often break down the polymer's repeating unit into fragments and assign a quantitative contribution of each fragment to the property of interest. mdpi.com

This predictive capability allows for the high-throughput screening of virtual candidate materials, accelerating the discovery process. By understanding how the flexibility of the ether linkage and the rigidity of the biphenyl units in 1,1'-Biphenyl, 4,4''-oxybis- influence properties like free volume, chain packing, and intermolecular interactions, scientists can design better polymers for applications ranging from engineering plastics to advanced separation membranes. mdpi.com

Emerging Applications of 1,1 Biphenyl, 4,4 Oxybis and Its Derivatives in Advanced Materials Science

Optoelectronic and Photo-Optic Device Integration

The biphenyl (B1667301) core is a fundamental building block in many organic materials designed for optoelectronic applications due to its rigid, rod-like structure and ability to participate in π-conjugated systems. The incorporation of an ether linkage and other functional groups onto this framework allows for the fine-tuning of electronic and physical properties.

Derivatives of the biphenyl structure are cornerstones in the formulation of liquid crystal materials used in liquid crystal displays (LCDs). sciforum.net The rigidity of the biphenyl core is crucial for the formation of the mesophases (the state between liquid and solid) that are essential for LC behavior. sciforum.net Compounds like 4'-Octyloxy-4-biphenylcarbonitrile (8OCB), which feature a biphenyl core, an ether-linked alkyl chain (octyloxy), and a polar cyano group, are well-studied examples. ossila.com

The molecular structure dictates the type of liquid crystal phase and the transition temperatures between them. For instance, 8OCB exhibits multiple distinct phases as temperature changes, which is critical for its application in display technologies. ossila.com The length of the terminal alkyl chains and the nature of the core structure (e.g., the number of phenyl rings) are key factors in designing liquid crystals with specific properties for different display modes. sciforum.net

Table 1: Phase Transition Temperatures of 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) A representative biphenyl derivative used in liquid crystal applications.

TransitionTemperature (°C)
Crystalline to Smectic A (TCrA)52.86
Smectic A to Nematic (TAN)66.65
Nematic to Isotropic (TNI)79.10
Data sourced from Ossila. ossila.com

Non-linear optic (NLO) materials are substances whose optical properties change with the intensity of incident light. Organic molecules with specific structural features can exhibit strong NLO responses. Biphenyl derivatives are promising candidates for NLO applications due to their extended π-conjugated systems. researchgate.net This conjugation allows for intramolecular charge transfer (ICT), a key mechanism for NLO activity. researchgate.net

To create effective NLO materials, the biphenyl structure is typically functionalized with electron-donating groups (like ether or alkoxy groups) and electron-accepting groups. This "push-pull" system enhances the molecule's response to an external electric field, such as that from high-intensity laser light. The biphenyl unit acts as an efficient bridge for electron delocalization between these donor and acceptor groups. Research has focused on synthesizing various derivatives to optimize their NLO coefficients, thermal stability, and transparency for use in optical devices. researchgate.net

Table 2: Design Strategy for Biphenyl-Based NLO Materials

ComponentRoleExample Group
Electron DonorPushes electron density into the π-system-OR (Ether/Alkoxy), -NH2 (Amino)
π-Conjugated BridgeFacilitates electron delocalizationBiphenyl, Stilbene
Electron AcceptorPulls electron density from the π-system-NO2 (Nitro), -CN (Cyano)

Gas Adsorption, Storage, and Separation Applications of MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the pore size, shape, and chemical environment of the resulting framework, which in turn dictates its performance in applications like gas storage and separation. rsc.orgnih.gov

A key derivative, 4,4'-oxybis(benzoic acid) (H₂oba), is widely used as an organic linker in MOF synthesis. mdpi.comnih.gov Its V-shaped structure and the presence of two carboxylate groups allow it to bridge multiple metal centers, building up complex three-dimensional porous networks. mdpi.comnih.gov MOFs constructed with this linker have been extensively studied for their ability to selectively adsorb and separate gases. For example, a manganese-based MOF using 4,4'-oxybis(benzoic acid) forms a 3-D framework that demonstrates potential for applications in gas separation and photoelectric devices. mdpi.comnih.gov The specific geometry of the pores and the chemical functionality imparted by the ether oxygen atoms in the linker can create preferential binding sites for certain gas molecules over others, enabling selective separation of gas mixtures like CO₂/CH₄. engineering.org.cn

Table 3: Examples of MOFs Synthesized with 4,4'-oxybis(benzoic acid) (H₂oba)

MOF DesignationMetal IonKey FeaturesPotential ApplicationReference
[Mn₃(L)₃(2,2'-bpy)₂]nManganese (Mn)3-D coordination framework, self-penetrating supramolecular latticePhotoelectric properties, Gas separation mdpi.comnih.gov
[Co₆(oba)₄(Hatz)(atz)...]Cobalt (Co)Pillar-layer structure, contains multiple functional ligandsProton conduction, Fluorescence sensing rsc.org
L represents the deprotonated 4,4'-oxybis(benzoic acid) ligand.

High-Temperature Resistant Polymers and Engineering Plastics

The biphenyl ether structure is a fundamental component of several families of high-performance polymers, most notably the poly(aryl ether ketones) (PAEKs). These materials, including the well-known poly(ether ether ketone) (PEEK), are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties. google.compeekchina.com

The synthesis of these polymers often involves a step-growth polymerization reaction between a di-hydroxylated aromatic monomer (like hydroquinone (B1673460) or 4,4'-biphenol) and an activated di-halo monomer, such as 4,4'-difluorobenzophenone. peekchina.comadvanced-emc.com The polymer backbone is thus constructed from rigid aromatic units (phenylene, biphenylene) connected by flexible ether linkages and ketone groups. core.ac.uk It is this combination of rigid and flexible segments that imparts a high glass transition temperature (Tg) and melting temperature (Tm), allowing the material to maintain its structural integrity at elevated temperatures. core.ac.ukgoogle.com By incorporating biphenyl units (from 4,4'-biphenol), the thermal and mechanical properties can be further enhanced, although this can also increase the melting point, making processing more challenging. google.com

Table 4: Thermal Properties of Representative Poly(aryl ether ketone) Polymers

PolymerMonomersGlass Transition Temp. (Tg)Melting Temp. (Tm)Key Characteristics
PEEK 4,4'-difluorobenzophenone, Hydroquinone~145 °C~343 °CExcellent balance of properties, semi-crystalline
PEK 4,4'-difluorobenzophenone, 4,4'-dihydroxybenzophenone~165 °C~370 °CHigher stiffness and Tg than PEEK
Biphenol-based PAEK 4,4'-difluorobenzophenone, 4,4'-Biphenol>160 °C>400 °CVery high melting point, excellent mechanicals
Note: Exact values can vary based on molecular weight and crystallinity.

Intermediates in the Synthesis of Complex Organic Molecules

Beyond their direct use in materials, derivatives of the biphenyl ether structure serve as crucial intermediates in the synthesis of other complex molecules, including polymers and pharmaceuticals. The robust nature of the biphenyl ether core makes it an ideal scaffold to build upon.

One of the most significant applications is the use of 4,4'-oxybis(benzenamine) , also known as 4,4'-oxydianiline (B41483) (ODA), as a monomer for producing high-performance polyimides and poly(ester)imide resins. industrialchemicals.gov.au These polymers are renowned for their outstanding thermal stability and are used to make temperature-resistant products such as wire enamels, coatings, films, and adhesives for the electronics and aerospace industries. industrialchemicals.gov.au The synthesis typically involves the reaction of ODA with a dianhydride. The ODA itself is often synthesized from precursors like 4-nitrochlorobenzene through a multi-step process that creates the ether linkage and subsequently reduces the nitro groups to amines. kaimosi.com

In addition to polymer science, biphenyl derivatives are important intermediates in medicinal chemistry. For example, the synthesis of certain angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure, relies on intermediates based on a substituted biphenyl core structure. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Tailored Biphenyl (B1667301) Ether Derivatives

The synthesis of 1,1'-Biphenyl, 4,4''-oxybis- and its derivatives has traditionally relied on classical methods like the Ullmann condensation. nih.govwikipedia.orgresearchgate.net However, the future of its synthesis lies in the development of more efficient, versatile, and sustainable strategies that allow for precise control over the molecular architecture.

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful alternative for the construction of the biphenyl core. mdpi.comnih.govresearchgate.net Future research will likely focus on optimizing palladium-catalyzed Suzuki-Miyaura reactions to introduce a wide array of functional groups onto the biphenyl rings, enabling the synthesis of tailor-made derivatives with specific properties. nih.gov The development of novel catalysts, including those based on other transition metals like nickel, copper, and iron, is an active area of investigation that could lead to more cost-effective and environmentally friendly synthetic routes. rsc.org

Furthermore, advancements in C-O bond formation are crucial for the ether linkage in these molecules. Research into ligand-free palladium-catalyzed Ullmann-type reactions and the use of novel catalytic systems, such as copper nanoparticles, are promising avenues for milder and more efficient etherification. rsc.orgmdpi.com The exploration of one-pot synthesis methodologies, combining biphenyl formation and etherification in a single step, could significantly streamline the production of these compounds.

Synthetic StrategyKey AdvantagesPotential Research Focus
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions. nih.govDevelopment of novel palladium and non-palladium catalysts, expansion of substrate scope. rsc.org
Ullmann Condensation Direct formation of the ether linkage. wikipedia.orgLigand-free conditions, use of nanoparticle catalysts, lower reaction temperatures. rsc.orgmdpi.com
One-Pot Syntheses Increased efficiency, reduced waste.Tandem catalysis combining C-C and C-O bond formation.

Exploration of Advanced Functional Materials with Enhanced Properties

The unique structure of 1,1'-Biphenyl, 4,4''-oxybis- makes it an excellent building block for a variety of advanced functional materials. Future research will delve deeper into harnessing its properties for cutting-edge applications.

Polyimides and High-Performance Polymers: Biphenyl ether diamines are key monomers in the synthesis of high-performance polyimides, known for their exceptional thermal stability, mechanical strength, and dielectric properties. researchgate.netrevmaterialeplastice.ro Future work will focus on synthesizing novel polyimides derived from functionalized 1,1'-Biphenyl, 4,4''-oxybis- diamines to fine-tune properties such as solubility, processability, and gas separation performance. mdpi.comtitech.ac.jp The incorporation of this moiety into other polymer backbones, like poly(phenylene ether)s, is another area ripe for exploration to create materials with tailored thermal and mechanical characteristics. google.comrsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The rigid yet flexible nature of biphenyl ether linkers can be exploited in the design of novel Metal-Organic Frameworks (MOFs). researchgate.netrsc.orgcd-bioparticles.net Research in this area will aim to synthesize MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The strategic placement of functional groups on the biphenyl rings of the linker can create specific binding sites within the MOF structure, leading to enhanced selectivity and catalytic activity. iastate.eduresearchgate.net

Organic Electronics: The conjugated biphenyl system in 1,1'-Biphenyl, 4,4''-oxybis- suggests its potential use in organic electronics. The ether linkage can enhance solubility, which is beneficial for the solution-processing of organic electronic devices. Future investigations will explore the synthesis of derivatives with tailored electronic properties for use as host materials in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and as components in organic photovoltaics. royalsocietypublishing.orgrsc.org

Material ClassKey PropertiesFuture Research Directions
Polyimides High thermal stability, good mechanical properties. researchgate.netrevmaterialeplastice.roEnhanced solubility, improved gas separation membranes, low dielectric constant materials. mdpi.com
Metal-Organic Frameworks Tunable porosity, high surface area. researchgate.netrsc.orgCatalysis, gas storage and separation, chemical sensing. iastate.eduresearchgate.net
Organic Electronics Charge transport capabilities, processability.Host materials for OLEDs, semiconductors for OTFTs, components for solar cells. royalsocietypublishing.orgrsc.org

Green Chemistry Approaches in Biphenyl Ether Synthesis and Polymerization

The principles of green chemistry are increasingly influencing the synthesis of chemicals and materials. Future research on 1,1'-Biphenyl, 4,4''-oxybis- will undoubtedly focus on developing more environmentally benign synthetic and polymerization processes.

Sustainable Synthesis: A key area of focus will be the development of greener Ullmann and Suzuki-Miyaura coupling reactions. This includes the use of water as a solvent, the development of recyclable heterogeneous catalysts, and the use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netscilit.comdntb.gov.ua The use of bio-based starting materials and reagents is another important avenue to explore. nih.govmdpi.comyoutube.com

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future research could explore the potential of biocatalysts, such as laccases or cytochrome P450 enzymes, for the oxidative coupling of phenols to form the biphenyl ether linkage. acs.orgnovartis.com This approach could lead to highly efficient and enantioselective syntheses of chiral biphenyl ether derivatives.

Sustainable Polymerization: For the production of polymers derived from 1,1'-Biphenyl, 4,4''-oxybis-, research into sustainable polymerization techniques is crucial. This includes exploring solvent-free melt polymerization and developing catalytic systems that are more environmentally friendly. nih.gov The synthesis of degradable poly(ether-ester)s from bio-based monomers provides a model for future sustainable polymer design. nih.govmdpi.comresearchgate.net

Green Chemistry ApproachKey BenefitsResearch Opportunities
Greener Coupling Reactions Reduced waste, lower energy consumption, use of non-toxic solvents. researchgate.netscilit.comdntb.gov.uaWater-based reactions, recyclable catalysts, microwave/ultrasound assistance.
Biocatalysis High selectivity, mild reaction conditions, renewable catalysts. acs.orgnovartis.comEnzymatic C-O bond formation, enantioselective synthesis.
Sustainable Polymerization Reduced solvent use, bio-based feedstocks, degradable materials. nih.govmdpi.comyoutube.comMelt polymerization, green catalysts, circular polymer economy.

In-depth Mechanistic Studies of Reaction Pathways

A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of 1,1'-Biphenyl, 4,4''-oxybis- is essential for optimizing existing processes and developing new ones.

Computational Modeling: Computational studies will play a crucial role in elucidating the conformational preferences and electronic properties of 1,1'-Biphenyl, 4,4''-oxybis- and its derivatives. nih.govresearchgate.net Density functional theory (DFT) calculations can provide insights into the transition states and intermediates of key synthetic reactions, such as the Ullmann condensation and Suzuki-Miyaura coupling, helping to rationalize experimental observations and guide the design of more efficient catalysts.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can be employed to monitor reaction progress and identify transient species. Kinetic studies will provide valuable data on reaction rates and activation energies, allowing for a more quantitative understanding of the factors that control reactivity. A deeper understanding of the mechanism of Ullmann-type reactions, for instance, is still an area of active research. wikipedia.org

Expanding Applications in Emerging Technologies

The unique combination of properties offered by 1,1'-Biphenyl, 4,4''-oxybis- and its derivatives opens up possibilities for their use in a range of emerging technologies.

Membrane Technology: The development of advanced membranes for gas separation and water purification is a critical area of research. Polyimides derived from biphenyl ether diamines have already shown promise in gas separation applications. mdpi.com Future work will focus on designing membranes with enhanced permeability and selectivity for specific applications, such as carbon capture and hydrogen purification.

Energy Storage: The thermally stable and electrochemically robust nature of aromatic polymers makes them potential candidates for components in energy storage devices. Research could explore the use of functionalized polyimides and other polymers derived from 1,1'-Biphenyl, 4,4''-oxybis- as binders or separators in high-performance batteries and supercapacitors.

Biomedical Applications: The biocompatibility and tunability of biphenyl ether-based structures make them interesting candidates for biomedical applications. For example, functionalized biphenyl ether derivatives have been investigated as enzyme inhibitors. researchgate.netrsc.org Future research could explore their use in drug delivery systems, tissue engineering scaffolds, and as components of biocompatible materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4'-oxybis-1,1'-biphenyl derivatives, and how do reaction parameters influence product purity and yield?

  • Methodological Answer :

  • Conventional synthesis involves multi-step reactions, such as coupling aryl halides via Ullmann or Suzuki-Miyaura reactions. For example, vapor deposition is used to create thin-film derivatives for optoelectronic applications .

  • Microwave-assisted synthesis reduces reaction time and improves efficiency. A solvent-free mechanochemical approach with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) enhances atom economy and reduces waste .

  • Key parameters : Catalyst choice (e.g., Pd-based for cross-coupling), solvent polarity, and temperature control significantly affect yield. For instance, trimethylsilyl-ethynyl derivatives require inert atmospheres to prevent side reactions .

    • Table 1. Synthesis Method Comparison
MethodConditionsAdvantagesLimitationsReference
Vapor depositionHigh vacuum, 100–300°CHigh-purity thin filmsEquipment-intensive
Microwave-assistedSolvent-free, 80–120°C, 30 minRapid, energy-efficientLimited scalability
MechanochemicalBall milling, RT, 2–4 hEco-friendly, high yieldRequires post-synthesis cleanup

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structural integrity of 4,4'-oxybis-1,1'-biphenyl derivatives?

  • Methodological Answer :

  • 1H NMR : Aromatic proton signals (δ 6.8–7.6 ppm) and substituent-specific peaks (e.g., methacrylate CH3 at δ 1.8–2.1 ppm) validate substitution patterns .
  • 13C NMR : Carbonyl groups (e.g., ester C=O at ~170 ppm) and biphenyl backbone carbons (110–150 ppm) confirm connectivity .
  • Advanced tip : Use DEPT-135 to distinguish CH3 groups in methacrylate derivatives and HSQC for correlating protons to carbons .

Q. What are the primary applications of 4,4'-oxybis-1,1'-biphenyl derivatives in material science?

  • Methodological Answer :

  • Organic electronics : Derivatives like 4,4'-bis(hexyloxy)biphenyl serve as hole-transport layers in electroluminescent diodes, achieving >1000 cd/m² brightness at <10 V .
  • Polymer precursors : Bis(aminophenoxy) and methacrylate derivatives are intermediates for high-performance polymers (e.g., polyimides) .
  • Liquid crystals : Alkoxy-substituted derivatives exhibit mesogenic properties for display technologies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial activities of 4,4'-oxybis-1,1'-biphenyl derivatives across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols to determine minimum inhibitory concentrations (MICs) .

  • Structural modulation : Test derivatives with varied substituents (e.g., indolin-2-one vs. triazole) to isolate bioactive moieties .

  • Data validation : Cross-reference with crystallographic data to rule out polymorphism-induced activity variations .

    • Table 2. Antimicrobial Activity Insights
DerivativeMIC Range (μg/mL)Key StrainReference
Indolin-2-one Schiff base8–32E. coli
Triazole-functionalized biphenyl16–64C. albicans

Q. What parameters are critical for optimizing 4,4'-oxybis-1,1'-biphenyl-based organic electroluminescent devices?

  • Methodological Answer :

  • Layer thickness : Maintain 50–100 nm organic layers to balance charge injection and recombination efficiency .
  • Electrode materials : Use indium tin oxide (ITO) anodes and Mg:Ag cathodes for optimal hole/electron injection .
  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance electron mobility, while alkoxy groups improve film uniformity .

Q. How can crystallographic data address contradictions in molecular packing predictions for substituted 4,4'-oxybis-1,1'-biphenyl derivatives?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Compare unit cell parameters (e.g., pyrrolidin-1-yl derivatives show 5–10° dihedral angles vs. planar unsubstituted biphenyls) .
  • Density functional theory (DFT) : Validate experimental lattice energies with computational models to identify steric or electronic effects .
  • Case study : Bulky substituents (e.g., 3-aminophenoxy) induce non-coplanar configurations, reducing π-π stacking and altering optoelectronic properties .

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